

Application Notes & Protocols for UPLC-MS/MS Analysis of Angeloylgomisin H

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Compound of Interest		
Compound Name:	Angeloylgomisin H	
Cat. No.:	B3029435	Get Quote

Introduction

Angeloylgomisin H is a significant lignan found in the fruits of Schisandra chinensis (known as "Wuweizi"), a plant with a long history in traditional medicine across East Asia.[1] This compound has garnered scientific interest for its potential therapeutic properties, notably its ability to improve insulin-stimulated glucose uptake through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-y).[1][2][3] To facilitate research and development, a robust, sensitive, and selective analytical method is essential for the accurate quantification of Angeloylgomisin H in various matrices, including plant extracts and biological samples.

This document provides detailed protocols for the extraction of **Angeloylgomisin H** from Schisandra chinensis and its subsequent analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies and data presented are intended for researchers, scientists, and drug development professionals.

Experimental Protocols Protocol 1: Extraction of Angeloylgomisin H from Schisandra chinensis

This protocol outlines a general procedure for the efficient extraction of lignans, including **Angeloylgomisin H**, from plant material. The method is based on established techniques for



lignan extraction.[1][4][5]

1.1. Materials and Equipment

- · Dried fruits of Schisandra chinensis
- Grinder or mill
- Methanol (HPLC grade)
- Ultrasonic bath
- Volumetric flasks (25 mL)
- Centrifuge
- 0.22 μm syringe filters
- HPLC vials

1.2. Extraction Procedure

- Sample Preparation: Dry the fruits of S. chinensis at a temperature below 60°C to preserve the integrity of the lignans.[4] Once dried, pulverize the material into a fine powder (e.g., through a 60-mesh sieve) to maximize the surface area for extraction.[5]
- Extraction: Accurately weigh approximately 0.3 g of the fine powder and transfer it to a 25 mL volumetric flask.[5]
- Solvent Addition: Add 25 mL of methanol to the flask.[5] Methanol is an effective solvent for extracting lignans from Schisandra species.[4][5]
- Ultrasonication: Place the flask in an ultrasonic bath and extract for 20-30 minutes at room temperature.[5] Ultrasonication enhances extraction efficiency by disrupting cell walls.[4]
- Sample Clarification: After extraction, centrifuge the mixture to pellet the solid plant debris.
- Filtration: Filter the resulting supernatant through a 0.22 μm syringe filter into an HPLC vial.



Analysis: The sample is now ready for UPLC-MS/MS analysis. If necessary, dilute the extract
with methanol to fall within the calibration range of the instrument.

Protocol 2: UPLC-MS/MS Analysis of Angeloylgomisin H

This protocol provides the detailed instrumental parameters for the quantification of **Angeloylgomisin H**, adapted from a validated method for its analysis in rat plasma.[1][2][3]

- 2.1. Instrumentation and Columns
- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Analytical Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm)[1][2]
- 2.2. Chromatographic Conditions
- Mobile Phase A: 0.1% Formic acid in Water[1][2]
- Mobile Phase B: Acetonitrile[1][2]
- Flow Rate: 0.4 mL/min
- Gradient Elution: A gradient program should be optimized to ensure sufficient separation of
 Angeloylgomisin H from other matrix components. A typical gradient might start at a low
 percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then
 return to initial conditions for re-equilibration.
- Column Temperature: 30-40°C
- Injection Volume: 2-5 μL[6]
- 2.3. Mass Spectrometry Conditions
- Ionization Source: Electrospray Ionization (ESI)[1][2]
- Polarity: Positive Ion Mode[1][2]



- Analysis Mode: Multiple Reaction Monitoring (MRM)[1][2]
- MRM Transitions:
 - Angeloylgomisin H:m/z 523.2 → 315.1[1][2]
 - Internal Standard (Rutin):m/z 611.1 → 303.1[1][2]
- Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve maximum signal intensity for the specified MRM transitions.

Data Presentation: Method Validation Summary

The following tables summarize the quantitative performance of the described UPLC-MS/MS method as validated for the analysis of **Angeloylgomisin H** in rat plasma.[1][2][3] The validation parameters adhere to common international guidelines.[7][8]

Table 1: Linearity and Sensitivity

Parameter	Value
Linear Range	5–2000 ng/mL[1][2]
Correlation Coefficient (r²)	≥ 0.999[9]

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] |

Table 2: Accuracy and Precision

Concentration (ng/mL)	Intra-day Precision (RSD %)	Inter-day Precision (RSD %)	Accuracy (%)
Low QC	< 7%	< 11%	93.0% - 104.1%[3]
Medium QC	< 7%	< 11%	93.0% - 104.1%[3]
High QC	< 7%	< 11%	93.0% - 104.1%[3]



RSD: Relative Standard Deviation; QC: Quality Control

Table 3: Recovery

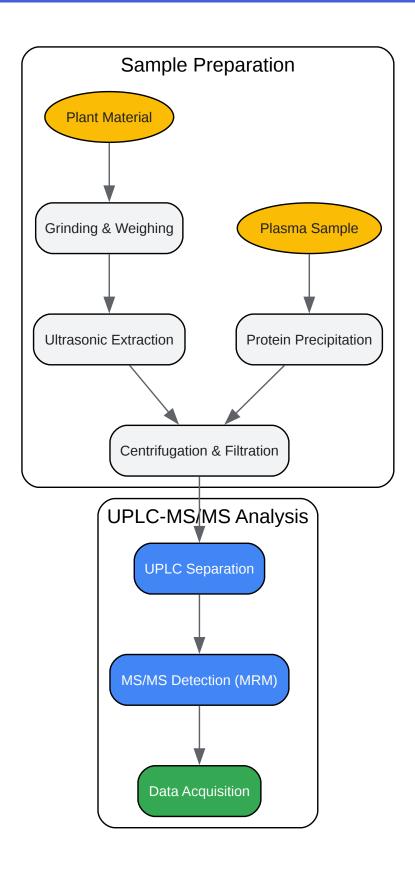
Concentration (ng/mL)	Mean Recovery (%)
Low QC	86.2% - 92.5%[1][2]
Medium QC	86.2% - 92.5%[1][2]
High QC	86.2% - 92.5%[1][2]

| Internal Standard (50 ng/mL) | 89.6%[3] |

Visualizations Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final data acquisition for the analysis of **Angeloylgomisin H**.





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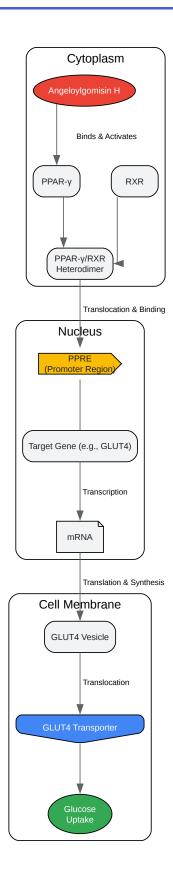
Workflow for **Angeloylgomisin H** Analysis.



Signaling Pathway

This diagram depicts the proposed mechanism by which **Angeloylgomisin H** enhances insulin-stimulated glucose uptake through the activation of the PPAR-y signaling pathway.





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Angeloylgomisin H activating the PPAR-y pathway.



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